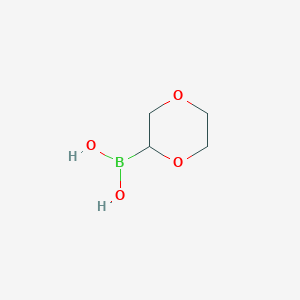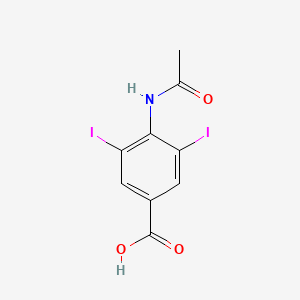
Benzoic acid, 4-acetamido-3,5-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-3,5-diiodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido and diiodo substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-diiodobenzoic acid typically involves the iodination of 4-acetamidobenzoic acid. One common method includes the use of iodine monochloride in glacial acetic acid, followed by the addition of water to precipitate the diiodinated product . The reaction is carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for 4-Acetamido-3,5-diiodobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
科学研究应用
4-Acetamido-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Acetamido-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Amino-3,5-diiodobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a hydroxy group instead of an acetamido group.
Uniqueness
4-Acetamido-3,5-diiodobenzoic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it suitable for particular applications where other similar compounds may not be as effective.
属性
CAS 编号 |
86166-48-5 |
|---|---|
分子式 |
C9H7I2NO3 |
分子量 |
430.97 g/mol |
IUPAC 名称 |
4-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(10)2-5(9(14)15)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI 键 |
VAAVFCCYZWCBBA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1I)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



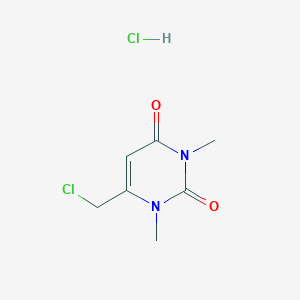
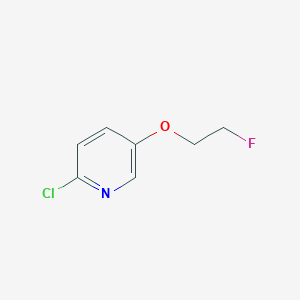
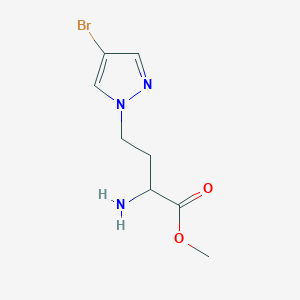
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
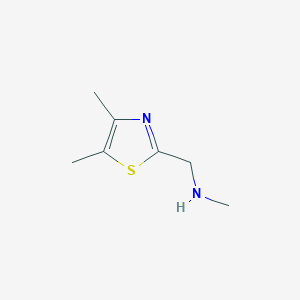

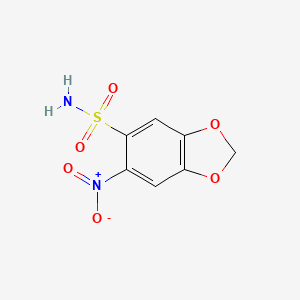
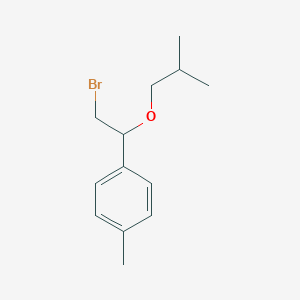
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)


